![molecular formula C12H20N2O4 B5367786 allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate](/img/structure/B5367786.png)

allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

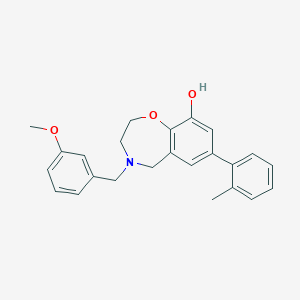

Allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate (ADDC) is a unique compound that has garnered significant attention in the scientific community due to its potential applications in various fields. ADDC is a spirocyclic compound that contains a diazaspiro ring system and an allyl group. This compound has been synthesized using different methods and has been studied for its various properties and potential applications.

Mechanism of Action

The mechanism of action of allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate is not well understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and causing cell cycle arrest. This compound has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates in mice with cancer. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties are well characterized. In addition, this compound has been shown to be effective against a wide range of cancer cell lines, fungal infections, and bacterial infections. However, there are also limitations to its use in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of this compound is not well understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective anticancer, antifungal, and antibacterial agents. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in animal models.

Synthesis Methods

The synthesis of allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate can be achieved using different methods. One of the most commonly used methods is the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1,2-diaminopropane in the presence of triethylamine and allyl chloroformate. The reaction leads to the formation of this compound with a yield of around 60%. Other methods include the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1,2-diaminocyclohexane and allyl chloroformate in the presence of triethylamine.

Scientific Research Applications

Allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its anticancer, antifungal, and antibacterial activities. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, this compound has been shown to be effective against fungal infections and bacterial infections.

properties

IUPAC Name |

prop-2-enyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-2-5-17-11(15)14-4-7-18-12(9-14)8-13-3-6-16-10-12/h2,13H,1,3-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWAGLJPIYJYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCOC2(C1)CNCCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5367709.png)

![4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5367721.png)

![7-benzylidene-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5367727.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6'-methoxy-2,3'-bipyridine-5-carboxamide](/img/structure/B5367731.png)

![7-(2-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367739.png)

![ethyl 5-methyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5367753.png)

![ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5367762.png)

![3-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367767.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B5367778.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-[4-(methylamino)piperidin-1-yl]nicotinamide](/img/structure/B5367792.png)

![{1-(5-ethyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5367798.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide](/img/structure/B5367805.png)